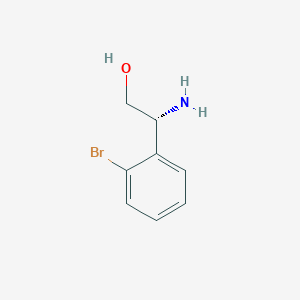

(R)-2-Amino-2-(2-bromophenyl)ethanol

Vue d'ensemble

Description

®-2-Amino-2-(2-bromophenyl)ethanol is an organic compound with the molecular formula C8H10BrNO It is a chiral molecule, meaning it has a non-superimposable mirror image

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-bromophenyl)ethanol can be achieved through several methods. One common approach involves the bromination of 2-phenylethanol followed by amination. The bromination step typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(2-bromophenyl)ethanol may involve continuous flow processes to ensure safety and efficiency. The use of microreactors allows for precise control over reaction conditions, minimizing the risk associated with handling bromine and other hazardous reagents .

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Amino-2-(2-bromophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or cyanide (CN-) under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous solution under acidic conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in water or ethanol as a solvent.

Major Products Formed

Oxidation: Formation of 2-amino-2-(2-bromophenyl)acetaldehyde.

Reduction: Formation of 2-amino-2-(2-bromophenyl)ethane.

Substitution: Formation of 2-amino-2-(2-hydroxyphenyl)ethanol or 2-amino-2-(2-cyanophenyl)ethanol.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Pharmacological Potential

The compound has garnered attention for its potential pharmacological activities. Preliminary studies indicate that (R)-2-Amino-2-(2-bromophenyl)ethanol may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation and anxiety disorders. Additionally, it has shown promise in antibacterial and antifungal activities, suggesting its potential as a therapeutic agent.

1.2 Synthesis of Bioactive Compounds

As a chiral building block, this compound is instrumental in synthesizing enantiomerically pure compounds. Its asymmetric nature allows chemists to create molecules with specific biological activities, enhancing the efficacy of pharmaceutical agents . This characteristic is particularly valuable in the development of drugs where chirality plays a critical role in their therapeutic effects.

Organic Synthesis

2.1 Asymmetric Synthesis

The compound can be utilized in asymmetric synthesis, a technique crucial for producing compounds with specific stereochemistry. Its ability to act as a chiral catalyst or intermediate facilitates the creation of complex organic molecules . Researchers have explored various synthetic routes incorporating this compound to access optically pure molecules with enhanced properties .

2.2 Polymer Chemistry

In polymer chemistry, compounds similar to this compound have been investigated as building blocks for creating functional materials. The aromatic amine structure allows for the development of polymers with specific functionalities that can be tailored for various applications.

Interaction Studies

Research has demonstrated that this compound interacts with various biological receptors and enzymes involved in neurotransmission. The amino group facilitates hydrogen bonding with biological targets, while the bromine atom enhances reactivity through halogen bonding. These interactions can modulate enzyme activity or receptor function, potentially leading to therapeutic effects.

Cytotoxic Activity Evaluation

A study published in Nature evaluated the cytotoxic activity of related compounds derived from amines against breast cancer cell lines. The findings indicated that structurally similar compounds exhibited significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin . This highlights the potential of this compound derivatives in cancer therapy.

Mécanisme D'action

The mechanism by which ®-2-Amino-2-(2-bromophenyl)ethanol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-2-phenylethanol: Lacks the bromine atom, resulting in different reactivity and biological activity.

2-Bromo-2-phenylethanol: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological molecules.

Uniqueness

®-2-Amino-2-(2-bromophenyl)ethanol is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, as it can exist in two enantiomeric forms with different activities .

Activité Biologique

(R)-2-Amino-2-(2-bromophenyl)ethanol, often referred to as a chiral amino alcohol, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its amino group, a bromine substituent on the phenyl ring, and an ethanol backbone, which contribute to its reactivity and biological interactions.

- Molecular Formula : C8H10BrN

- Molecular Weight : 200.08 g/mol

- Appearance : Solid

- Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes in the body. The presence of the amino group allows for hydrogen bonding, while the bromine atom can facilitate halogen bonding, enhancing receptor affinity and modulating enzyme activity. These interactions are crucial for therapeutic effects, particularly in neurological and antimicrobial contexts.

1. Neurotransmitter Modulation

Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are essential for mood regulation and anxiety disorders. This modulation could potentially lead to applications in treating depression and anxiety.

2. Antimicrobial Activity

Research indicates that this compound exhibits antibacterial and antifungal properties. Its structural similarities to other known antimicrobial agents suggest it could be effective against various pathogens, warranting further investigation into its spectrum of activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Bromophenylacetic acid | Amino acid derivative | Bromine substitution enhances receptor interaction |

| (R)-2-Amino-3-(4-bromophenyl)propanoic acid | Chiral amino acid derivative | Contains an additional carbon chain |

| 4-Bromophenylalanine | Amino acid derivative | Lacks the second amino group |

| 3-Bromo-L-tyrosine | Aromatic amino acid | Different position of bromine on the aromatic ring |

This table illustrates how bromine substitution enhances biological interactions compared to other related compounds.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

- Neurotransmitter Interaction Studies : Research has indicated that this compound may act as a non-selective antagonist at certain neurotransmitter receptors. Its ability to modulate glutamate receptors suggests potential applications in neurological disorders.

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a therapeutic agent in infectious diseases.

- Anticancer Activity : Although direct studies on this compound are sparse, analogs have shown cytotoxic effects against various cancer cell lines, suggesting that further exploration could uncover valuable therapeutic applications.

Propriétés

IUPAC Name |

(2R)-2-amino-2-(2-bromophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSFGKBTMASDCO-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CO)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.